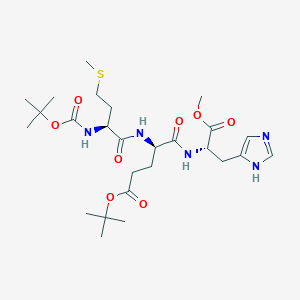
Methyl (6S,9R,12S)-12-((1H-imidazol-5-yl)methyl)-9-(3-(tert-butoxy)-3-oxopropyl)-2,2-dimethyl-6-(2-(methylthio)ethyl)-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (6S,9R,12S)-12-((1H-imidazol-5-yl)methyl)-9-(3-(tert-butoxy)-3-oxopropyl)-2,2-dimethyl-6-(2-(methylthio)ethyl)-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate is a complex organic compound with a multifaceted structure. It features various functional groups, including an imidazole ring, tert-butoxy group, and multiple oxo and thioether functionalities. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6S,9R,12S)-12-((1H-imidazol-5-yl)methyl)-9-(3-(tert-butoxy)-3-oxopropyl)-2,2-dimethyl-6-(2-(methylthio)ethyl)-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate typically involves multi-step organic synthesis. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Tert-Butoxy Group: This step often involves the protection of a hydroxyl group using tert-butyl chloroformate.
Assembly of the Trioxo-oxa-triazatridecan Backbone: This complex structure is built through a series of peptide coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of automated synthesizers could be employed to scale up production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated imidazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s imidazole ring is of particular interest due to its presence in many biologically active molecules, including histidine and histamine. It may serve as a model compound for studying enzyme interactions and protein-ligand binding.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Methyl (6S,9R,12S)-12-((1H-imidazol-5-yl)methyl)-9-(3-(tert-butoxy)-3-oxopropyl)-2,2-dimethyl-6-(2-(methylthio)ethyl)-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate is likely multifaceted. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting or modulating their activity. The compound’s various functional groups may also allow it to participate in hydrogen bonding and hydrophobic interactions, affecting its binding affinity and specificity for different molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion binding.
Imidazole: A simple aromatic ring with nitrogen atoms, used in various chemical and biological applications.
Methylthioethylamine: A compound with a thioether group, similar to the methylthioethyl group in the target compound.
Uniqueness
Methyl (6S,9R,12S)-12-((1H-imidazol-5-yl)methyl)-9-(3-(tert-butoxy)-3-oxopropyl)-2,2-dimethyl-6-(2-(methylthio)ethyl)-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate is unique due to its combination of functional groups and stereochemistry. This complexity allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C26H43N5O8S |
|---|---|
Poids moléculaire |
585.7 g/mol |
Nom IUPAC |
tert-butyl (4R)-5-[[(2S)-3-(1H-imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C26H43N5O8S/c1-25(2,3)38-20(32)10-9-17(21(33)30-19(23(35)37-7)13-16-14-27-15-28-16)29-22(34)18(11-12-40-8)31-24(36)39-26(4,5)6/h14-15,17-19H,9-13H2,1-8H3,(H,27,28)(H,29,34)(H,30,33)(H,31,36)/t17-,18+,19+/m1/s1 |
Clé InChI |
UTVSRABJVKXAEI-QYZOEREBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CC[C@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)OC)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)OC)NC(=O)C(CCSC)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


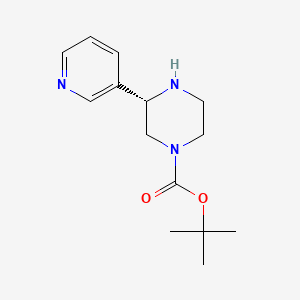
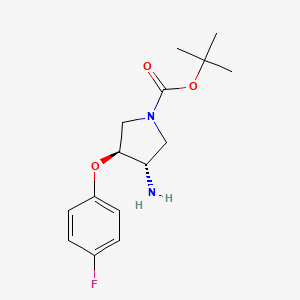
![2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride](/img/structure/B12994973.png)
![Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetate](/img/structure/B12994983.png)
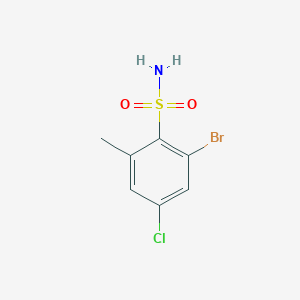
![Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B12994990.png)
![Ethyl [2,3'-bipyridine]-6-carboxylate](/img/structure/B12994993.png)
![1-Cyclohexyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B12994995.png)


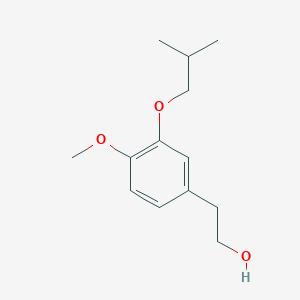


![tert-Butyl (S)-2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12995020.png)
